molecular formula C14H21NO4S B2642752 Furan-3-yl(4-(isobutylsulfonyl)piperidin-1-yl)methanone CAS No. 1797176-11-4

Furan-3-yl(4-(isobutylsulfonyl)piperidin-1-yl)methanone

Cat. No.: B2642752
CAS No.: 1797176-11-4
M. Wt: 299.39
InChI Key: JDRGKSINXDXMPL-UHFFFAOYSA-N
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Description

Furan-3-yl(4-(isobutylsulfonyl)piperidin-1-yl)methanone is a compound with the molecular formula C14H21NO4S and a molecular weight of 299.39. This compound belongs to the class of furan derivatives, which are known for their wide range of biological and pharmacological activities .

Preparation Methods

The synthesis of Furan-3-yl(4-(isobutylsulfonyl)piperidin-1-yl)methanone typically involves the reaction of furan derivatives with piperidine and isobutylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Furan-3-yl(4-(isobutylsulfonyl)piperidin-1-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

Furan-3-yl(4-(isobutylsulfonyl)piperidin-1-yl)methanone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in heterocyclic chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Furan-3-yl(4-(isobutylsulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Furan-3-yl(4-(isobutylsulfonyl)piperidin-1-yl)methanone can be compared with other similar compounds such as:

    Furan derivatives: These compounds share the furan ring structure and exhibit similar biological activities.

    Piperidine derivatives: Compounds containing the piperidine ring are known for their pharmacological properties.

    Sulfonyl derivatives: These compounds have the sulfonyl group, which contributes to their chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

furan-3-yl-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-11(2)10-20(17,18)13-3-6-15(7-4-13)14(16)12-5-8-19-9-12/h5,8-9,11,13H,3-4,6-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRGKSINXDXMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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